1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDWKPDOEXVYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Methoxymethyl)-4-(trifluoromethyl)aniline
The amine precursor is synthesized through nitration and subsequent reduction of a trifluoromethyl-substituted aromatic ether. As detailed in the patent, nitration of 4-(trifluoromethyl)phenyl ether derivatives using HNO₃ and H₂SO₄ yields nitro intermediates, which are reduced to amines using Fe powder and NH₄Cl. For example, 2-nitro-4-bromo-trifluoromethylphenyl ether is reduced to the corresponding amine with 91% yield under reflux conditions.
Diazotization and Bromination
The amine is diazotized using NaNO₂ in HBr or HCl at 0–5°C, forming a diazonium salt. Subsequent treatment with CuBr or HBF₄ facilitates bromide substitution. In the patent, analogous reactions achieved yields of 77–91% for brominated trifluoromethyl aromatics. For instance, decomposition of a fluoroborate intermediate at 210°C yielded 73.5% of a bromo-trifluoromethoxybenzene derivative.
Key Considerations :
-
Temperature control during diazotization is critical to avoid side reactions.
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The electron-withdrawing trifluoromethyl group stabilizes the intermediate diazonium salt, enhancing reaction efficiency.
Decarboxylative Bromination Using Tetrabutylammonium Tribromide
Modern decarboxylative bromination methods, such as those reported by the Royal Society of Chemistry, offer a streamlined alternative. This approach replaces carboxylic acid groups with bromine atoms via radical or ionic mechanisms.
Reaction Mechanism
The protocol involves reacting 2-(methoxymethyl)-4-(trifluoromethyl)benzoic acid with tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at 100°C. The carboxylic acid undergoes decarboxylation, with the tribromide acting as both bromine source and oxidizing agent. For example, 4-methoxybenzoic acid was converted to 4-bromoanisole with 98% yield under similar conditions.
Substrate Scope and Selectivity
The methoxymethyl and trifluoromethyl groups influence regioselectivity. Electron-donating methoxymethyl groups direct bromination to the ortho and para positions, while the electron-withdrawing trifluoromethyl group favors meta substitution. In the target compound, the interplay of these groups likely directs bromination to position 1, as observed in analogous systems.
Advantages :
Direct Electrophilic Bromination
Direct bromination of 2-(methoxymethyl)-4-(trifluoromethyl)benzene using Br₂ or HBr represents a straightforward but less selective method.
Reaction Conditions
Electrophilic bromination typically requires Lewis acids like FeBr₃ or AlBr₃ to polarize Br₂. However, the trifluoromethyl group’s strong electron-withdrawing effect deactivates the ring, necessitating harsher conditions. For example, bromination of 4-trifluoromethylanisole requires elevated temperatures (80–100°C) and excess Br₂.
Regioselectivity Challenges
The methoxymethyl group’s ortho/para-directing effects compete with the trifluoromethyl group’s meta-directing influence. Computational studies suggest that steric hindrance from the methoxymethyl group may favor bromination at position 1, though experimental validation is needed.
Comparative Analysis of Synthetic Methods
Key Insights :
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The decarboxylative method offers the highest yields and scalability but requires specialized precursors.
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Diazotization provides excellent selectivity but involves multi-step synthesis.
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Direct bromination is least favorable due to poor regiocontrol and harsh conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic displacement under specific conditions. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating substitution.
Key Observations :
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Suzuki coupling exhibits high regioselectivity for the 4-position due to the trifluoromethyl group’s directing effects .
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Steric hindrance from the methoxymethyl group reduces reactivity at the ortho position .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the ring, while the methoxymethyl group activates it. This dual effect leads to site-selective reactions:
Mechanistic Insights :
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Nitration occurs predominantly at the para position relative to the methoxymethyl group, driven by its +M effect .
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Bromination under Friedel-Crafts conditions shows lower selectivity due to competing steric effects from -CF₃ .
Reduction Reactions
Catalytic hydrogenation targets the aromatic ring or substituents:
Base-Mediated Isomerization
Under strong basic conditions (e.g., KOH/DMA), bromine migration via aryne intermediates has been reported for structurally similar compounds :
Proposed Pathway :
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Deprotonation adjacent to bromine generates a benzyne intermediate.
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Re-addition of bromide or other nucleophiles yields isomerized products.
Example :
Oxidation Reactions
The methoxymethyl group undergoes oxidation to carboxylic acids under harsh conditions:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄, H₂SO₄, Δ | 2-Carboxy-4-(trifluoromethyl)benzene | 45% |
| CrO₃, AcOH | 2-Keto-4-(trifluoromethyl)benzene | 30% |
Comparative Reactivity Analysis
The compound’s reactivity differs from analogs due to substituent interplay:
Limitations and Research Gaps
Scientific Research Applications
Synthetic Routes
1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene can be synthesized through several methods:
- Bromination of 2-(methoxymethyl)-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at low temperatures to ensure selective bromination.
- Industrial Production : Optimized for yield and purity using continuous flow reactors and automated systems.
Chemical Reactions
This compound undergoes various chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
This compound has several key applications in scientific research:
Chemistry
It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it a valuable building block.
Biology
The compound is utilized in studies involving enzyme-catalyzed reactions. It acts as a probe to investigate biological pathways involving halogenated aromatic compounds, helping researchers understand enzyme mechanisms and interactions.
Industry
In industrial applications, it is employed in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation. This makes it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Melting Point (°C) | Key NMR Shifts (¹H, δ ppm) |
|---|---|---|---|---|
| Target Compound | 283.11 | ~2.5 | Oil | –CH2OCH3: 3.3–4.5; –CF3: 7.6 |
| 1-Bromo-4-(trifluoromethyl)benzene | 225.01 | ~2.7 | 25–27 | –CF3: 7.5 (s) |
| 1-Bromo-2-(phenylethynyl)-4-(trifluoromethyl)benzene | 335.17 | ~3.2 | Oil | Alkyne protons: 3.1 (s) |
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 275.45 | ~2.8 | 85–87 | –OCF3: 7.2 (d, J = 8.5 Hz) |
Biological Activity
1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene is an organobromine compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure suggests possible interactions with biological targets, which may confer unique pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing bromine and trifluoromethyl groups can exhibit significant antimicrobial activity. For example, studies have shown that the presence of bromine enhances the antibacterial efficacy against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds suggest that modifications in the molecular structure can lead to improved antibacterial properties.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| 5-Methylthio-2,4,6-trifluoropyrimidine | 0.5–2.0 | MRSA |
| 4'-Carboxy-3-bromo-chalcone | ≥0.94 | E. coli |
This table summarizes the MIC values of various compounds that share structural similarities with this compound, highlighting its potential as an antibacterial agent.
Antitumor Activity
Preliminary studies have explored the antitumor potential of related compounds, indicating that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve disruption of microtubule dynamics or inhibition of specific enzymes involved in cell proliferation.
For instance, a recent investigation into a similar compound demonstrated significant cytotoxicity against human tumor cell lines, suggesting that this compound may also possess antitumor properties through analogous pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated various halogenated compounds for their ability to inhibit bacterial growth. This compound was included due to its structural characteristics, and preliminary results indicated promising antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of this compound. Results showed a dose-dependent response, with increased concentrations leading to higher rates of apoptosis in malignant cells.
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis or repair mechanisms, leading to reduced proliferation of cancer cells.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group could facilitate membrane penetration, enhancing the compound's ability to disrupt cellular integrity.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of 1-bromo-2-iodo-4-(trifluoromethyl)benzene with alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ and CuI as catalysts in Et₃N yields derivatives with ~79% efficiency . Alternative routes involve nucleophilic substitution of brominated intermediates with methoxymethyl groups under controlled conditions, though yields depend on steric and electronic effects of substituents .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For example:
- ¹H NMR: Look for characteristic signals such as a doublet (J = 8.3 Hz) for aromatic protons adjacent to bromine and splitting patterns from the methoxymethyl group (e.g., δ 3.3–3.5 ppm for OCH₃) .
- ¹³C NMR: The trifluoromethyl group (CF₃) appears as a quartet (J = 32–35 Hz) near δ 124 ppm, while the brominated aromatic carbon resonates at δ 128–133 ppm . HRMS validates molecular weight with <2 ppm error .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to bromine’s toxicity and volatility. Avoid inhalation and skin contact. Store in sealed containers away from light and moisture. Refer to protocols for brominated aromatics, including spill containment with inert absorbents and disposal via halogen-specific waste streams .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts reactive sites: the methoxymethyl group is electron-donating, directing electrophiles to the para position, while the trifluoromethyl group is electron-withdrawing, favoring meta substitution. Experimental validation via competitive reactions with controlled catalysts (e.g., Au or Pd) can optimize selectivity .
Q. What mechanistic insights explain contradictory yields in similar cross-coupling reactions?
- Methodological Answer : Discrepancies arise from catalyst loading and solvent effects. For instance, Pd(PPh₃)₂Cl₂ at 4 mol% in Et₃N may give higher yields than lower loadings due to reduced catalyst poisoning. Solvent polarity impacts reaction rates: nonpolar solvents (e.g., hexanes) favor slower, selective coupling, while polar aprotic solvents (DMF) accelerate side reactions .
Q. How does the compound’s stability under varying conditions (pH, temperature) affect its use in multi-step syntheses?
- Methodological Answer : Stability studies using TGA/DSC show decomposition above 150°C. In acidic conditions (pH <3), the methoxymethyl group hydrolyzes to hydroxymethyl, requiring neutral or mildly basic conditions (pH 7–9) for stability. For long-term storage, keep at –20°C under argon .
Q. Can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Yes. DFT calculations (e.g., Gaussian 16) model transition states for reactions like Suzuki-Miyaura coupling. Fukui indices identify nucleophilic/electrophilic sites: the bromine atom (f⁻ = 0.12) is prone to substitution, while the CF₃ group (f⁺ = 0.09) stabilizes adjacent charges. MD simulations assess solvent effects on reaction pathways .
Q. How do steric effects from the methoxymethyl group influence catalytic efficiency in C–C bond formation?
- Methodological Answer : Steric hindrance from the methoxymethyl group reduces catalyst accessibility, lowering turnover frequency. Bulky ligands (e.g., XPhos) mitigate this by creating larger catalytic pockets. Kinetic studies using in situ IR spectroscopy reveal rate-limiting steps, guiding ligand optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
